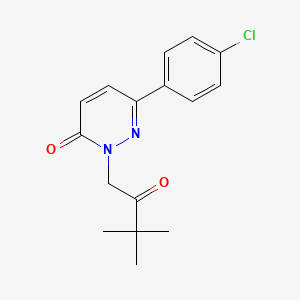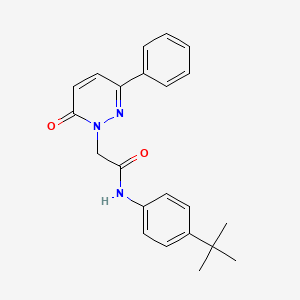![molecular formula C18H18F3N7O B4512442 N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512442.png)
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide is a compound that has been investigated for its potential pharmaceutical applications, focusing on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of similar triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process starting from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine synthesized in one-pot mode using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. The conjugation of corresponding secondary amines with 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine yields the target compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by NMR, IR, and MS spectroscopy, providing detailed insights into their chemical framework and confirming their structural integrity. For instance, a new compound, 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]piperazine, was synthesized and structurally characterized by IR, 1H NMR, 13C NMR, and MS techniques (Zhang Sheng-ju, 2008).
Chemical Reactions and Properties
Chemical reactions involving triazolo[4,3-b]pyridazine derivatives highlight the functional group transformations and interactions essential for generating specific pharmacological activities. For example, the synthesis of 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]piperazine involves a series of reactions including hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection to achieve the final product, showcasing the complex chemical manipulations required to synthesize these compounds.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their pharmaceutical application. While specific data on N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide is not provided, the analysis of similar compounds offers insights into their behavior in different solvents, temperatures, and under various storage conditions, contributing to understanding their pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group interactions, and potential for bioactivation or degradation, play a significant role in the therapeutic efficacy and safety of these compounds. For instance, the genotoxic potential of related compounds and their metabolic bioactivation pathways have been studied to identify and mitigate liabilities associated with their chemical structure (Gunduz et al., 2018).
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)17-25-24-14-3-4-15(26-28(14)17)27-8-5-13(6-9-27)16(29)23-11-12-2-1-7-22-10-12/h1-4,7,10,13H,5-6,8-9,11H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDCXJJUOGWGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4512366.png)
![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]valine](/img/structure/B4512374.png)
![3-methoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B4512385.png)
![N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-9H-xanthene-9-carboxamide](/img/structure/B4512391.png)
![6-isopropyl-1,3-dimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4512411.png)

![4-oxo-N-(3-pyridinylmethyl)-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B4512425.png)


![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4512447.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]piperazine](/img/structure/B4512459.png)


![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4512478.png)